molecular formula C14H7NO7 B13126149 9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- CAS No. 39003-38-8

9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro-

Cat. No.: B13126149
CAS No.: 39003-38-8
M. Wt: 301.21 g/mol
InChI Key: PPXPCKBOIVQWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its applications in dyes, pigments, and various industrial processes. This compound is characterized by the presence of three hydroxyl groups and one nitro group attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-trihydroxy-8-nitroanthracene-9,10-dione typically involves the nitration of 1,4,5-trihydroxyanthracene-9,10-dione. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure selective nitration at the 8-position. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of aminoanthracene derivatives.

    Substitution: Formation of alkylated or acylated anthracene derivatives.

Scientific Research Applications

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5-trihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4,5-trihydroxyanthracene-9,10-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1,4-dihydroxy-5-nitroanthracene-9,10-dione: Similar structure but with one less hydroxyl group, affecting its properties and applications.

Uniqueness

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

39003-38-8

Molecular Formula

C14H7NO7

Molecular Weight

301.21 g/mol

IUPAC Name

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7NO7/c16-6-2-1-5(15(21)22)9-10(6)14(20)12-8(18)4-3-7(17)11(12)13(9)19/h1-4,16-18H

InChI Key

PPXPCKBOIVQWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.